molecular formula C11H8Cl2N2OS B2418491 N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide CAS No. 926204-45-7

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

Cat. No.: B2418491
CAS No.: 926204-45-7
M. Wt: 287.16
InChI Key: CNRKJWWBOCRPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H8Cl2N2OS and its molecular weight is 287.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide derivatives have been explored for their potential anti-inflammatory and antioxidant activities. Comparable to ibuprofen and ascorbic acid, these derivatives demonstrate promising results in in vitro studies (Kumar et al., 2008).

Antimicrobial Activity

The compound and its derivatives have been found to possess antimicrobial properties. For example, specific derivatives synthesized using the Gewald reaction have been screened for antimicrobial activity, demonstrating effectiveness against various microbial strains (Arora et al., 2013).

Antibiotic and Antibacterial Drugs Synthesis

Thiophene-3-carboxamide derivatives have been used in the synthesis of new antibiotic and antibacterial drugs. These compounds have been tested against Gram-positive and Gram-negative bacteria, showing potential as effective antibiotics (Ahmed, 2007).

Anticancer Activity

Research has also explored the anticancer activity of thiophene-3-carboxamide derivatives. Studies indicate that these compounds, especially those containing thiazolidinone rings or thiosemicarbazide moieties, exhibit significant inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Solvatochromic Studies

The compound's derivatives have been studied for their solvatochromic properties, which are essential for understanding their interaction with solvents and potential applications in biological systems (Patil et al., 2011).

Synthesis of Schiff Bases for Various Activities

Schiff bases of this compound have been synthesized and investigated for various biological activities, including central nervous system (CNS) depressant activity, which broadens the scope of potential pharmacological applications (Bhattacharjee et al., 2011).

Environmental Applications

Derivatives of this compound have been utilized in environmental applications, such as the removal of heavy metal ions from wastewater, showcasing their potential utility in environmental remediation and pollution control (Letters in Applied NanoBioScience, 2020).

Properties

IUPAC Name

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c12-8-3-7(14)4-9(13)10(8)15-11(16)6-1-2-17-5-6/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRKJWWBOCRPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.